molecular formula C5H12N2O B14516930 Ethanimidamide, N-hydroxy-N'-propyl- CAS No. 62626-18-0

Ethanimidamide, N-hydroxy-N'-propyl-

Cat. No.: B14516930
CAS No.: 62626-18-0
M. Wt: 116.16 g/mol
InChI Key: KITRWGMURMBSJN-UHFFFAOYSA-N
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Description

Ethanimidamide, N-hydroxy-N'-propyl- is a substituted ethanimidamide derivative characterized by a hydroxyl (-OH) group and a propyl (-CH₂CH₂CH₃) substituent on adjacent nitrogen atoms. This compound belongs to a broader class of N-hydroxyimidamides, which are pivotal in organic synthesis, medicinal chemistry, and industrial applications due to their versatile reactivity and biological activity . Its synthesis typically involves condensation reactions between propylamine derivatives and hydroxylamine-containing precursors under catalytic conditions .

Properties

CAS No.

62626-18-0

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

N-hydroxy-N'-propylethanimidamide

InChI

InChI=1S/C5H12N2O/c1-3-4-6-5(2)7-8/h8H,3-4H2,1-2H3,(H,6,7)

InChI Key

KITRWGMURMBSJN-UHFFFAOYSA-N

Canonical SMILES

CCCN=C(C)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N-hydroxy-N’-propyl- typically involves the reaction of ethanimidamide with a hydroxylamine derivative under controlled conditions. One common method is the reaction of ethanimidamide with N-hydroxypropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Ethanimidamide, N-hydroxy-N’-propyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing costs.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-hydroxy-N’-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Ethanimidamide, N-hydroxy-N’-propyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanimidamide, N-hydroxy-N’-propyl- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Ethanimidamide Derivatives with Alkyl Substituents

The ethanimidamide core allows for diverse substitutions, with alkyl chain length significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
Ethanimidamide, N-hydroxy-N'-methyl- Methyl (-CH₃) ~118.15 Higher reactivity in substitution reactions; enzyme inhibition
Ethanimidamide, N-hydroxy-N'-ethyl- Ethyl (-CH₂CH₃) ~132.18 Enhanced lipophilicity; moderate antimicrobial activity
Ethanimidamide, N-hydroxy-N'-propyl- Propyl (-CH₂CH₂CH₃) ~146.21 Balanced solubility-reactivity profile; nitric oxide synthase (NOS) inhibition
Ethanimidamide, N-hydroxy-N'-butyl- Butyl (-CH₂CH₂CH₂CH₃) ~160.24 Reduced solubility; increased membrane permeability

Key Observations :

  • Chain Length vs. Reactivity : Longer alkyl chains (e.g., butyl) reduce solubility in polar solvents but enhance lipid membrane penetration, critical for drug delivery . The propyl variant strikes a balance, enabling both aqueous compatibility and moderate hydrophobicity .
  • Biological Activity: The propyl derivative (e.g., 1400W hydrochloride) demonstrates selective inhibition of inducible NOS (iNOS), outperforming methyl and ethyl analogs in suppressing NO overproduction in inflammatory models .

Ethanimidamide Derivatives with Heterocyclic/Aromatic Substituents

Compounds with aromatic or heterocyclic groups exhibit distinct properties compared to alkyl-substituted analogs:

Compound Name Substituents Key Differences from Propyl Derivative Applications References
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide 3-Methoxyphenyl ring Enhanced π-π stacking; antioxidant activity Neuroprotection, oxidative stress models
N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide Thiazinan-dioxophenyl group Sulfur-containing moiety; antimicrobial effects Antibacterial drug development
N-(3-(1H-imidazol-1-yl)propyl)-3,4-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide Benzo[d]thiazole-imidazole hybrid Multi-target interactions; anticancer potential Oncology research

Key Observations :

  • Aromatic vs. Alkyl Groups : Aromatic substituents (e.g., methoxyphenyl) enhance binding to enzymes via hydrophobic/π-orbital interactions, whereas alkyl chains (e.g., propyl) prioritize steric effects and solubility .
  • Pharmacological Specificity: The propyl derivative’s NOS inhibition contrasts with the broad-spectrum antimicrobial activity of thiazinan-dioxophenyl analogs .

Mechanistic and Functional Insights

Reactivity in Chemical Reactions

  • Oxidation : Propyl derivatives exhibit slower oxidation rates compared to methyl analogs due to steric hindrance from the longer alkyl chain, favoring stable intermediate formation .
  • Enzyme Inhibition: The propyl group in 1400W hydrochloride enhances iNOS selectivity by fitting into the enzyme’s hydrophobic pocket, unlike smaller substituents (methyl/ethyl) that show cross-reactivity with endothelial NOS (eNOS) .

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